6-Bromo-4-methylquinoline CAS number and properties
6-Bromo-4-methylquinoline CAS number and properties
An In-depth Technical Guide to 6-Bromo-4-methylquinoline
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 6-Bromo-4-methylquinoline. It moves beyond a simple data sheet to provide in-depth context on its synthesis, properties, and applications, grounded in established scientific principles.
Core Compound Identification and Physicochemical Profile
6-Bromo-4-methylquinoline is a halogenated heterocyclic aromatic compound. Its structure, featuring a quinoline core with bromine and methyl substitutions, makes it a valuable and versatile intermediate in medicinal chemistry and materials science. The bromine atom, in particular, serves as a key functional handle for further molecular elaboration through various cross-coupling reactions.
Key Identifiers:
Table 1: Physicochemical Properties of 6-Bromo-4-methylquinoline
| Property | Value | Source(s) |
| Molecular Weight | 222.08 g/mol | [4][6][7] |
| Appearance | White to cream or brown crystals/powder | [2] |
| Melting Point | 92.5 - 101.5 °C | [2] |
| Canonical SMILES | CC1=CC=NC2=CC=C(Br)C=C12 | [2][4] |
| InChI Key | XBZQSJLYRMZRSZ-UHFFFAOYSA-N | [2][4] |
Spectroscopic Characterization: The Structural Fingerprint
Confirming the identity and purity of 6-Bromo-4-methylquinoline is paramount. Standard spectroscopic techniques provide an unambiguous structural fingerprint.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is fundamental for confirming the substitution pattern on the quinoline ring. The chemical shifts and coupling constants of the aromatic protons, along with the singlet corresponding to the methyl group, provide a clear signature of the molecule's structure. Chemical literature provides access to reference spectra for this compound.[8]
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Mass Spectrometry (MS) : This technique confirms the molecular weight. A key feature for bromo-compounds is the characteristic isotopic pattern. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak will appear as a pair of peaks (M and M+2) of roughly equal intensity, which is a definitive indicator of the presence of a single bromine atom.
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Infrared (IR) Spectroscopy : IR spectroscopy helps to confirm the presence of key functional groups, such as C-H bonds in the aromatic rings and the methyl group, as well as the characteristic C=C and C=N stretching vibrations of the quinoline core.
Synthesis of the 6-Bromoquinoline Core: A Methodological Deep Dive
The synthesis of 6-bromo-substituted quinolines typically involves building the heterocyclic ring from a brominated aniline precursor. The Combes quinoline synthesis and the Doebner-von Miller reaction are classic examples of such strategies. A common and effective approach starts with 4-bromoaniline.
The synthesis of the related intermediate, 6-bromo-4-iodoquinoline, highlights a robust multi-step sequence that is illustrative of the chemistry involved.[9][10] This process begins with the reaction of 4-bromoaniline with Meldrum's acid and triethyl orthoformate, followed by a high-temperature cyclization to form the 6-bromoquinolin-4-ol core.[9][10] Subsequent chlorination and iodination steps yield the final product.[9][10] This underlying strategy of forming the quinolone ring from 4-bromoaniline is a cornerstone of this chemistry.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized pathway for the synthesis of the 6-bromoquinoline core, which is central to producing 6-Bromo-4-methylquinoline.
Caption: Generalized Knorr-type synthesis pathway for 6-bromo-quinoline derivatives.
Representative Experimental Protocol: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one
This protocol is based on the principles of the Knorr quinoline synthesis, a reliable method for generating quinolinone scaffolds.[11]
Materials & Equipment:
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4-Bromoaniline
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Ethyl acetoacetate
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Concentrated Sulfuric Acid (H₂SO₄)
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Round-bottom flask with reflux condenser
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Heating mantle with magnetic stirrer
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Beakers, graduated cylinders, and filtration apparatus
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Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, slowly add concentrated sulfuric acid to a chilled solution of 4-bromoaniline. Maintain the temperature below 10°C using an ice bath.
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Addition of Ketoester: Once the aniline salt has formed, add ethyl acetoacetate dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C.
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Condensation: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to form the intermediate anilide. The progress can be monitored by Thin Layer Chromatography (TLC).
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Cyclization: Carefully heat the reaction mixture to approximately 100-110°C. This step induces the intramolecular cyclization and dehydration to form the quinolinone ring. Maintain this temperature for 1-2 hours until the reaction is complete (as monitored by TLC).
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Work-up and Isolation: Allow the mixture to cool to room temperature and then carefully pour it over crushed ice. The acidic solution will neutralize, causing the solid product to precipitate.
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Purification: Collect the crude 6-Bromo-4-methylquinolin-2(1H)-one by vacuum filtration. Wash the solid with cold water to remove any residual acid, and then with a cold, dilute sodium bicarbonate solution. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Applications in Research and Drug Development
6-Bromo-4-methylquinoline is not typically an end-product but rather a crucial building block. Its utility stems from the reactivity of the quinoline ring and the bromine substituent.
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Intermediate for Bioactive Molecules: It serves as a key precursor in the synthesis of a wide array of compounds with potential therapeutic value. The quinoline scaffold is a well-known pharmacophore present in many approved drugs.
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Cross-Coupling Reactions: The C-Br bond at the 6-position is an ideal site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of diverse aryl, alkyl, or nitrogen-containing substituents, enabling the rapid generation of compound libraries for high-throughput screening.
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Synthesis of Dibenzenesulfonamide Derivatives: The compound has been specifically noted as a reagent for creating dibenzenesulfonamide derivatives, a class of molecules with applications in medicinal chemistry.[1]
Safety, Handling, and Storage
Proper handling of 6-Bromo-4-methylquinoline is essential due to its potential hazards. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Selected) |
| Danger | H302: Harmful if swallowed.[3][4] H315: Causes skin irritation.[3][4] H318: Causes serious eye damage.[3][4] H335: May cause respiratory irritation.[3][4] | P261: Avoid breathing dust.[3] P280: Wear protective gloves/eye protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P405: Store locked up.[3] |
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Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust. Use with adequate ventilation. Wash hands thoroughly after handling.[12][13]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
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6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362 . PubChem. [Link]
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On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one . ResearchGate. [Link]
-
6-Bromo-4-methylquinoline CAS#: 41037-28-9; ChemWhat Code: 15431 . ChemWhat. [Link]
-
6-Bromo-4-methylquinolin-2-ol (89446-19-5) . Chemchart. [Link]
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Synthesis of 6-bromo-4-iodoquinoline . Atlantis Press. [Link]
-
Synthesis of 6-bromo-4-hydroxyquinoline . PrepChem.com. [Link]
-
(PDF) Synthesis of 6-bromo-4-iodoquinoline . ResearchGate. [Link]
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